(R)-1-(4-bromophenyl)pentan-1-amine hydrochloride
Overview
Description
“®-1-(4-bromophenyl)pentan-1-amine hydrochloride” is a chemical compound used in scientific research1. It exhibits high perplexity and burstiness due to its complex structure, making it valuable for diverse applications1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its high perplexity and burstiness1. However, the specific details of its molecular structure are not provided in the search results.
Chemical Reactions Analysis
The search results did not provide specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The search results did not provide detailed information about the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Derivatization
One area of application is in the synthesis and derivatization of novel compounds. For instance, novel hydrochloride salts of cathinones have been identified and characterized through spectroscopic studies, which could imply the use of similar bromophenylpentanamine derivatives in the synthesis of new pharmacologically active compounds (Nycz et al., 2016).
Catalysis and Asymmetric Synthesis
In the field of catalysis, derivatives similar to (R)-1-(4-bromophenyl)pentan-1-amine hydrochloride have been used in asymmetric hydrogenations. For example, phosphine-phosphoramidites have been applied for rhodium-catalyzed asymmetric hydrogenations of prochiral olefins, indicating potential catalytic applications of bromophenylpentanamine derivatives (Balogh et al., 2013).
Chiral Resolution and Enantioselectivity
Chiral resolution and enantioselectivity are other significant research areas. Macrocyclic peptides have differentiated various (R)- and (S)- ammonium and α-amino acid ester salts, suggesting that bromophenylpentanamine derivatives could play a role in enantioselective syntheses or as chiral resolving agents (Miyake et al., 1993).
Antimicrobial and Anticorrosive Properties
Furthermore, pentane amino derivatives have been synthesized and tested as reagents for the suppression of growth of sulfate-reducing bacteria and as anticorrosive substances, which could suggest potential antimicrobial and anticorrosive applications of bromophenylpentanamine derivatives (Talybov et al., 2010).
Safety And Hazards
Future Directions
The compound is used in scientific research, suggesting that it may have potential for diverse applications1. However, the search results did not provide specific information about future directions for this compound.
properties
IUPAC Name |
(1R)-1-(4-bromophenyl)pentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNPPNYDZORRNS-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-bromophenyl)pentan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.